molecular formula C13H10ClNOS B167514 2-Chloro-7-methoxy-10H-phenothiazine CAS No. 1730-44-5

2-Chloro-7-methoxy-10H-phenothiazine

Cat. No.: B167514
CAS No.: 1730-44-5
M. Wt: 263.74 g/mol
InChI Key: VGCKEWCZFDSELD-UHFFFAOYSA-N
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Description

Properties

CAS No.

1730-44-5

Molecular Formula

C13H10ClNOS

Molecular Weight

263.74 g/mol

IUPAC Name

2-chloro-7-methoxy-10H-phenothiazine

InChI

InChI=1S/C13H10ClNOS/c1-16-9-3-4-10-13(7-9)17-12-5-2-8(14)6-11(12)15-10/h2-7,15H,1H3

InChI Key

VGCKEWCZFDSELD-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)NC3=C(S2)C=CC(=C3)Cl

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C(S2)C=CC(=C3)Cl

Other CAS No.

1730-44-5

Pictograms

Irritant; Environmental Hazard

solubility

1.05e-05 M

Synonyms

2-Chloro-7-methoxy-10H-phenothiazine

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Chloro-7-methoxy-10H-phenothiazine
  • CAS Number : 62835-54-5
  • Molecular Formula: C₁₄H₁₂ClNO₂S
  • Molecular Weight : 293.77 g/mol
  • Structure: Features a phenothiazine core substituted with chlorine at position 2 and a methoxymethoxy group at position 7 (Figure 1).

Synthetic Relevance: This compound serves as a key intermediate in synthesizing antipsychotic agents, notably Chlorpromazine metabolites . Its methoxy and chlorine substituents influence electronic properties, affecting reactivity and biological interactions .

Comparison with Structurally Similar Phenothiazine Derivatives

Structural and Functional Group Variations

A comparative analysis of substituents, molecular weights, and applications is provided below:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications References
2-Chloro-7-methoxy-10H-phenothiazine 62835-54-5 C₁₄H₁₂ClNO₂S 293.77 Cl (C2), OCH₂OCH₃ (C7) Intermediate for antipsychotics (e.g., Chlorpromazine metabolites)
2-Chloro-10-(3-chloropropyl)-7-(methoxymethoxy)-10H-phenothiazine 62835-61-4 C₁₇H₁₇Cl₂NO₂S 370.29 Cl (C2), OCH₂OCH₃ (C7), CH₂CH₂CH₂Cl (N10) Major metabolite of Chlorpromazine; synthetic intermediate
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine N/A C₂₀H₁₂N₂O₂S 344.39 Ethynyl-(4-nitrophenyl) (N10) Photocatalytic materials; crystal structure studies
1-(10H-Phenothiazin-2-yl)ethanone N/A C₁₄H₁₁NOS 241.31 Acetyl (C2) Antitubercular and antitumor research
4-[2-(10H-Phenothiazin-10-yl)ethyl]-N-hydroxybenzamide (22) N/A C₂₂H₁₉N₂O₂S 391.46 Hydroxamic acid (C4), phenothiazine-ethyl (N10) Histone deacetylase (HDAC) inhibitor; anticancer research
2-Chloro-7-methoxy-N,N-dimethylpropanamine derivative N/A C₁₇H₂₀ClN₂OS 353.87 Cl (C2), OCH₃ (C7), N,N-dimethylpropyl (N10) Dopamine receptor antagonist; neuropharmacology studies

Preparation Methods

Reaction Mechanism and Substrate Design

The method described in US3426020A involves cyclizing 2-acylamido-4-substituted-2'-nitrodiphenylsulfides in aprotic solvents (e.g., N,N-dimethylformamide) with alkali metal bases (e.g., potassium carbonate) under reflux. The 4-substituent (R) on the benzenethiol ring dictates the phenothiazine’s 7-position, while the nitro group’s reduction during cyclization facilitates ring closure.

To synthesize 2-chloro-7-methoxy-10H-phenothiazine:

  • Starting Material Synthesis :

    • React 2-nitrochlorobenzene with the zinc salt of 2-amino-4-methoxy-benzenethiol to form 2-acylamido-4-methoxy-2'-nitrodiphenylsulfide.

    • Acylation (e.g., formic acid) converts the amine to an amide (Y = CHO).

  • Cyclization :

    • Reflux the sulfide in N,N-dimethylformamide with potassium carbonate.

    • The nitro group reduces, enabling Smiles rearrangement and cyclization to yield 7-methoxy-phenothiazine.

    • Introduce chlorine at position 2 via post-cyclization chlorination (e.g., N-chlorosuccinimide).

Key Data:

StepConditionsYield (Theoretical)
Diphenylsulfide Formation90–110°C, NaOH, isopropanol~90%
Cyclization100–140°C, K₂CO₃, DMF~70–80%
ChlorinationNCS, FeCl₃, CH₂Cl₂, 25°C~60–70%*

*Based on analogous reactions.

Decarboxylation-Cyclization Route (CN101417986A)

Modified Diphenylamine Synthesis

The CN101417986A patent synthesizes 2-chlorophenothiazine via decarboxylation of 2-(3-chlorophenyl)aminobenzoic acid followed by sulfur-mediated cyclization. Adapting this for 7-methoxy requires:

  • Condensation :

    • Replace o-chlorobenzoic acid with o-methoxybenzoic acid to form 2-(3-chlorophenyl)amino-4-methoxybenzoic acid.

  • Decarboxylation :

    • Heat with iron catalyst (160–180°C) to produce 3-chloro-4'-methoxy-diphenylamine.

  • Cyclization :

    • React with sulfur and iodine (110–150°C) to form 2-chloro-7-methoxy-phenothiazine.

Key Data:

StepConditionsYield (Reported)
Condensation90–110°C, NaOH, HCl~85–90%
Decarboxylation170–180°C, Fe~88–90%
Cyclization120°C, S, I₂~75–80%

Comparative Analysis of Methods

Efficiency and Scalability

  • US3426020A Route : Higher complexity due to nitro-group handling but offers direct substituent control. Aprotic solvents and precise temperature control are critical.

  • CN101417986A Route : Simpler, scalable, and avoids nitro intermediates. However, introducing methoxy may require optimizing the condensation step.

Functional Group Compatibility

  • Methoxy groups are sensitive to strong acids/bases. The CN method’s decarboxylation (170–180°C) may risk demethylation, necessitating milder conditions.

  • Chlorine introduction post-cyclization (US3426020A) risks regioselectivity issues, favoring electrophilic aromatic substitution at activated positions.

Alternative Theoretical Routes

Ullmann Coupling for Diphenylamine Synthesis

Coupling 3-chloroaniline with 2-iodo-4-methoxybenzene using copper catalysis could yield 3-chloro-4'-methoxy-diphenylamine, followed by cyclization with sulfur.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 3-chlorobromobenzene with 4-methoxyaniline forms the diphenylamine precursor, enabling cyclization in higher yields.

Challenges and Optimization

  • Regioselectivity : Ensuring chloro and methoxy groups occupy positions 2 and 7 requires careful substrate design.

  • Yield Loss : Side reactions (e.g., over-chlorination, demethylation) necessitate controlled reagent stoichiometry and temperature.

  • Purification : Column chromatography or recrystallization (hexane/isopropanol) isolates the target compound from byproducts .

Q & A

Q. What methodological gaps exist in current structure-activity relationship (SAR) studies of phenothiazines?

  • Answer : Limited data on metabolic stability (e.g., CYP450 interactions) and in vivo pharmacokinetics are common gaps. Researchers should integrate microsomal stability assays and radiolabeled tracer studies (e.g., using ³H/¹⁴C isotopes) to address these .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-7-methoxy-10H-phenothiazine
Reactant of Route 2
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2-Chloro-7-methoxy-10H-phenothiazine

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